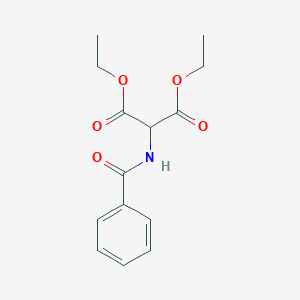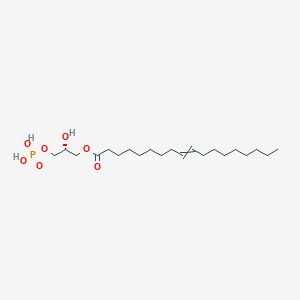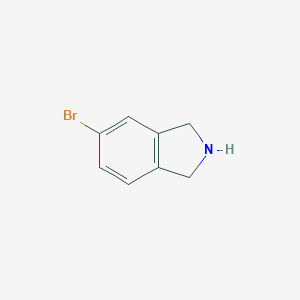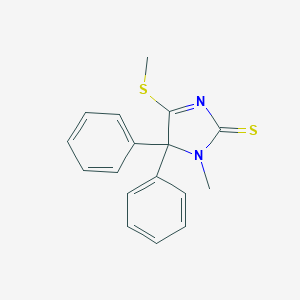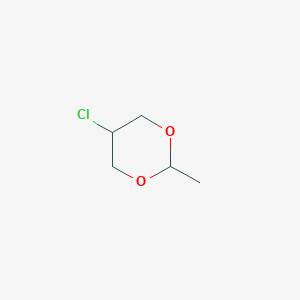
5-Chloro-2-methyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methyl-1,3-dioxane is a chemical compound with the molecular formula C5H9ClO2. It is a heterocyclic organic compound that contains a dioxane ring and a chloro substituent. This compound is used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-methyl-1,3-dioxane is not well understood. However, it is believed to act as a Lewis acid due to the presence of the chloro substituent. It can also act as a nucleophile due to the presence of the dioxane ring. These properties make it a useful reagent in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 5-Chloro-2-methyl-1,3-dioxane. However, it is not believed to be toxic or harmful to humans or animals when used in laboratory settings.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-2-methyl-1,3-dioxane has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively easy to synthesize and purify. However, one limitation of this compound is that it is not widely available commercially, and researchers may need to synthesize it themselves.
Zukünftige Richtungen
There are several future directions for research involving 5-Chloro-2-methyl-1,3-dioxane. One area of interest is the development of new synthetic methods for this compound. Researchers may also investigate its potential as a catalyst or as a building block for the synthesis of new compounds. Additionally, the biochemical and physiological effects of this compound could be further explored to determine its potential as a drug or therapeutic agent.
Conclusion
In conclusion, 5-Chloro-2-methyl-1,3-dioxane is a useful compound for scientific research applications. Its unique properties make it a versatile reagent for organic synthesis, and it has several advantages for use in laboratory experiments. While there is limited information available on its biochemical and physiological effects, there are several future directions for research involving this compound.
Synthesemethoden
The synthesis of 5-Chloro-2-methyl-1,3-dioxane involves the reaction of chloroacetaldehyde with ethylene oxide in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an intramolecular cyclization to form the dioxane ring. The yield of this reaction is typically high, and the product can be purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-methyl-1,3-dioxane is used in various scientific research applications due to its unique properties. It is commonly used as a solvent for organic compounds and as a reagent in organic synthesis. It is also used as a building block for the synthesis of more complex compounds.
Eigenschaften
CAS-Nummer |
15579-94-9 |
|---|---|
Produktname |
5-Chloro-2-methyl-1,3-dioxane |
Molekularformel |
C5H9ClO2 |
Molekulargewicht |
136.58 g/mol |
IUPAC-Name |
5-chloro-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C5H9ClO2/c1-4-7-2-5(6)3-8-4/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
GTCHJWXOUCJFBZ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)Cl |
Kanonische SMILES |
CC1OCC(CO1)Cl |
Synonyme |
5β-Chloro-2α-methyl-1,3-dioxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



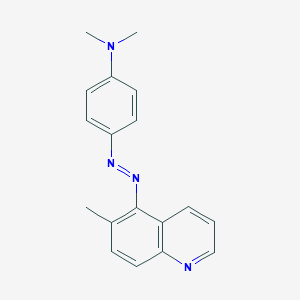
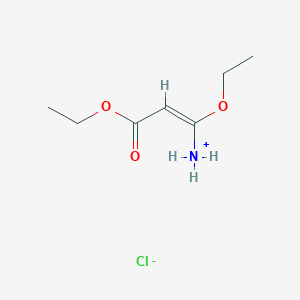
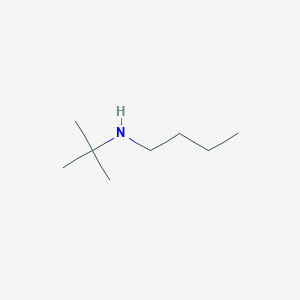
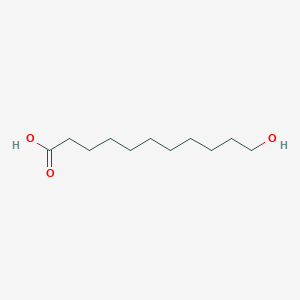
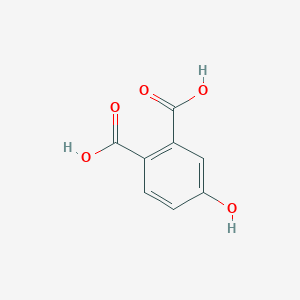
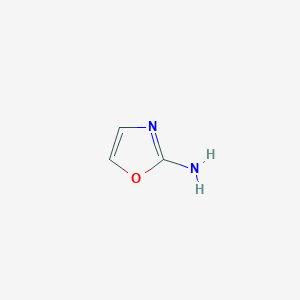
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
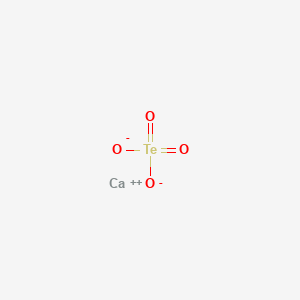
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
